N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with the CAS number 899755-58-9. This compound is characterized by its intricate structure, which includes a chloro and fluorine substituent on an aromatic ring, a sulfanyl group, and a pyrimidine derivative. It falls under the classification of heterocyclic compounds, which are known for their potential biological activities, particularly in pharmaceutical applications .
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple synthetic steps that require precise control over reaction conditions to achieve high yields and purity. The general synthetic route may include:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity but are often proprietary or detailed in specialized literature .
The molecular formula for N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is CHClFNOS, with a molecular weight of 473.9 g/mol. The structure features:
The detailed structural representation can be visualized using molecular modeling software or chemical drawing tools .
N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions typical for compounds with heterocyclic structures:
These reactions are essential for modifying the compound to improve its biological properties or to synthesize related compounds for further study .
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is hypothesized to involve interaction with specific enzymes or receptors involved in disease processes. Preliminary studies suggest that:
Further research involving interaction studies is crucial for elucidating its pharmacodynamics and therapeutic applications .
The physical and chemical properties of N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:
While specific data such as density, boiling point, melting point, and flash point are not readily available in standard references, these properties can be crucial for practical applications in laboratory settings. Experimental determination under controlled conditions would provide necessary insights into its behavior under various conditions .
N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in pharmaceutical development due to its unique structural features. Possible scientific uses include:
The combination of halogens and heterocyclic structures suggests distinct biological properties that merit further investigation .
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7